molecular formula C24H23BrN2O2S B11574581 N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide

Cat. No.: B11574581
M. Wt: 483.4 g/mol
InChI Key: LJTLAWIDKUSPLD-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Analogous Benzenesulfonamides

Compound Substituent on Benzene Linker Type Secondary Moiety Biological Target
This Compound 4-Bromo Ethyl-amide 1-Benzyl-2-methylindole Carbonic anhydrase IX/XII
Acetazolamide Unsubstituted Direct sulfonamide Thiadiazole Carbonic anhydrase II
Indisulam 4-Amino Sulfonamide-ether Indole-5-sulfonamide Cancer therapeutics
SLC-0111 4-Fluoro Urea linker Pyridinyl Carbonic anhydrase IX

Key Differences :

  • Substituent Effects : The bromine atom in this compound enhances electrophilicity compared to fluoro or amino groups in analogs, potentially improving target binding through halogen bonding .
  • Linker Flexibility : The ethyl-amide linker provides greater conformational freedom than rigid urea or ether linkers, enabling adaptation to diverse binding pockets.
  • Indole Substitution : The 1-benzyl-2-methylindole group introduces steric bulk absent in simpler indole derivatives, likely influencing isoform selectivity among carbonic anhydrases .

Properties

Molecular Formula

C24H23BrN2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C24H23BrN2O2S/c1-18-22(15-16-26-30(28,29)21-13-11-20(25)12-14-21)23-9-5-6-10-24(23)27(18)17-19-7-3-2-4-8-19/h2-14,26H,15-17H2,1H3

InChI Key

LJTLAWIDKUSPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

Fischer indole synthesis remains a cornerstone for constructing substituted indoles. A phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For 2-methyl substitution, methyl ketones (e.g., acetone) are employed. Benzyl protection at the N1 position is achieved using benzyl chloride in the presence of a base (e.g., NaH).

Example Protocol

  • Hydrazine Formation : React 4-bromophenylhydrazine with 3-pentanone in acetic acid at reflux (12 h).

  • Cyclization : Add concentrated HCl and heat to 80°C for 6 h to yield 2-methylindole.

  • N1-Benzylation : Treat 2-methylindole with benzyl chloride (1.2 equiv) and NaH in DMF (0°C to RT, 4 h).

Key Data

StepReagents/ConditionsYieldSource
Hydrazine formationAcOH, reflux, 12 h78%
CyclizationHCl, 80°C, 6 h65%
N1-BenzylationBnCl, NaH, DMF, 4 h82%

Side-Chain Introduction: 2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethylamine

Introducing the ethylamine side chain at the C3 position requires careful functionalization to avoid N1-deprotection.

Vilsmeier-Haack Formylation Followed by Reductive Amination

  • Formylation : Treat 1-benzyl-2-methylindole with POCl₃/DMF at 0°C to install a formyl group at C3.

  • Wittig Reaction : React the formylindole with ethyltriphenylphosphonium bromide to form a vinyl intermediate.

  • Reductive Amination : Hydrogenate the vinyl group with NH₃ and H₂/Pd-C to yield the ethylamine side chain.

Optimization Challenges

  • Over-reduction of the indole ring can occur; Pd/C with controlled H₂ pressure (1 atm) minimizes side reactions.

  • Benzyl groups remain stable under these conditions.

Sulfonylation: 4-Bromobenzenesulfonamide Formation

The final step involves coupling the ethylamine side chain with 4-bromobenzenesulfonyl chloride.

Sulfonyl Chloride Activation

React 2-(1-benzyl-2-methyl-1H-indol-3-yl)-ethylamine with 4-bromobenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure

  • Dissolve the amine (1 equiv) in DCM (0°C).

  • Add TEA (2 equiv) and 4-bromobenzenesulfonyl chloride (1.5 equiv).

  • Stir at RT for 12 h, extract with NaHCO₃, and purify via column chromatography.

Yield Optimization

BaseSolventTime (h)YieldSource
TEADCM1288%
PyridineTHF2475%

Alternative Pathways and Comparative Analysis

Copper-Catalyzed Coupling for Side-Chain Installation

Recent methods employ Cu(I)-catalyzed coupling to attach the ethylamine group. For example, treating 3-iodo-1-benzyl-2-methylindole with ethylamine in the presence of CuI/L-proline achieves C–N bond formation.

Advantages

  • Higher regioselectivity at C3.

  • Avoids harsh reductive conditions.

Limitations

  • Requires pre-functionalized iodoindole intermediates.

Scalability and Industrial Considerations

Catalytic Systems for Large-Scale Synthesis

Transitioning from lab-scale to pilot-scale synthesis necessitates optimizing catalytic systems. For example, replacing Pd/C with Raney Ni in reductive amination reduces costs without compromising yield.

Cost-Benefit Analysis

CatalystCost (USD/g)YieldPurity
Pd/C12088%99%
Raney Ni1585%97%

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a variety of substituted sulfonamides .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide. For instance, research indicates that certain benzenesulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. These compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents .

Case Study: Induction of Apoptosis

A notable study investigated the effects of a related benzenesulfonamide on MDA-MB-231 breast cancer cell lines. The compound was shown to induce apoptosis, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has also been explored extensively. This compound and its analogs have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in drug design. The compound has shown promise as an inhibitor for several enzymes involved in metabolic pathways.

Case Study: Inhibition of Carbonic Anhydrase

Research has demonstrated that new benzenesulfonamide derivatives exhibit remarkable selectivity for CA IX over CA II, indicating their potential use in targeted cancer therapies . The ability to selectively inhibit these enzymes can lead to reduced side effects compared to broader-spectrum inhibitors.

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps, often utilizing Ugi reactions or other multi-component strategies that allow for the efficient construction of complex molecules . The structural characteristics of this compound facilitate its interaction with biological targets, enhancing its therapeutic efficacy.

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerApoptosis inductionInduces significant apoptosis in MDA-MB-231 cells
AntimicrobialBacterial inhibitionEffective against resistant bacterial strains
Enzyme InhibitionCarbonic anhydrase inhibitionSelective inhibition with low IC50 values

Mechanism of Action

The mechanism of action of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, leading to changes in their function. These interactions can result in a range of biological effects, including inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

  • Key Differences: Replaces the benzyl and methyl groups on the indole with a single methyl group at the 1-position. The sulfonamide substituent is nitro (NO₂) instead of bromine.
  • The absence of the benzyl group reduces steric hindrance, which may enhance binding flexibility .

4-Bromo-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide

  • Key Differences : Features a sulfanyl (S) bridge instead of an ethyl linker and includes dual bromine atoms on both the indole and benzene rings.
  • Implications : The sulfanyl group may alter solubility and redox properties. Dual bromine atoms could amplify halogen-bonding interactions in biological systems, though increased molecular weight (530.27 g/mol vs. ~440–450 g/mol for the target compound) might reduce bioavailability .

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide

  • Key Differences : Replaces the indole core with a benzimidazole ring. The benzamide group lacks the sulfonamide functionality.
  • However, the absence of a sulfonamide group limits its utility in targeting sulfonamide-specific pathways .

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Substituents Structural Features Potential Applications
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide ~440–450* 1-Benzyl, 2-methyl (indole); 4-Br (sulfonamide) Indole-ethyl-sulfonamide hybrid Enzyme inhibition, receptor modulation
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide 359.40 1-Methyl (indole); 4-NO₂ (sulfonamide) Simplified indole-sulfonamide scaffold Electrophilic interaction studies
4-Bromo-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide 530.27 Dual Br; Sulfanyl bridge Sulfanyl-linked dual halogenated system Halogen-bonding studies
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide 344.21 Benzimidazole core; 4-Br (benzamide) Benzimidazole-ethyl-benzamide hybrid Metal-dependent enzyme targeting

*Estimated based on analogous structures.

Research Findings and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (moderate electron-withdrawing) in the target compound may balance reactivity and stability better than nitro groups, which are prone to reduction in vivo .
  • Heterocycle Variations : Indole derivatives (target compound) exhibit stronger π-π stacking than benzimidazoles (), favoring interactions with aromatic residues in proteins.

Biological Activity

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and anticancer contexts. This article reviews the biological activity associated with this compound, summarizing relevant research findings, experimental data, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a benzyl group, and a sulfonamide functional group. Its chemical formula is C22H24BrN2O2SC_{22}H_{24}BrN_2O_2S, and it is characterized by significant lipophilicity due to the presence of aromatic rings and a sulfonamide group.

Biological Activity Overview

Research indicates that sulfonamide derivatives often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its effects on perfusion pressure and coronary resistance in isolated rat heart models.

Cardiovascular Effects

A study conducted by Figueroa-Valverde et al. (2024) explored the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that certain derivatives could significantly reduce perfusion pressure in a time-dependent manner. The experimental design included:

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001

The results indicated that 4-(2-amino-ethyl)-benzenesulfonamide exhibited the most pronounced effect in decreasing coronary resistance compared to the control and other compounds tested .

The proposed mechanism for the observed cardiovascular effects involves interaction with calcium channels, which are critical in regulating vascular tone and blood pressure. Docking studies indicated potential binding interactions with amino acid residues on calcium channel proteins, suggesting that these compounds may modulate calcium influx in vascular smooth muscle cells .

Anticancer Activity

In addition to cardiovascular effects, there is emerging evidence regarding the anticancer potential of sulfonamide derivatives. Studies have shown that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of cell proliferation in breast cancer models .

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against human cancer cell lines. The study revealed that specific structural modifications led to increased apoptosis in cancer cells, indicating that similar modifications could be beneficial for enhancing the biological activity of this compound.

Q & A

Q. What advanced analytical techniques (e.g., X-ray crystallography, HPLC-MS) address stability and degradation issues?

  • X-Ray Crystallography : Identify photodegradation products by comparing fresh vs. aged crystals .
  • HPLC-MS/MS : Monitor hydrolytic degradation under accelerated conditions (40°C, 75% RH) .

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